Menthofuran

Catalog No.
S604476
CAS No.
494-90-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthofuran

CAS Number

494-90-6

Product Name

Menthofuran

IUPAC Name

3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3

InChI Key

YGWKXXYGDYYFJU-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)OC=C2C

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran; 3,9-Epoxy-p-mentha-3,8-diene; Menthofurane; NSC 315249;

Canonical SMILES

CC1CCC2=C(C1)OC=C2C

Plant Physiology and Biochemistry:

  • Menthofuran plays a role in the biosynthesis of essential oils in peppermint. Studies have shown that it can regulate the production of other components, such as menthol and pulegone [].

Toxicology:

  • Research is investigating the metabolic pathways and potential toxicity of menthofuran. Studies have been conducted in animals to understand how the body processes menthofuran and to assess potential risks [].

Antimicrobial Activity:

  • Some studies have explored the antimicrobial properties of menthofuran. However, more research is needed to understand its effectiveness and potential applications [].

Menthofuran is a monoterpenoid compound primarily found in various mint oils, particularly in pennyroyal (Mentha pulegium). Its chemical structure is characterized by a furan ring fused with a cyclohexane, specifically classified as 4,5,6,7-tetrahydro-1-benzofuran with methyl groups at the 3 and 6 positions. Menthofuran is notable for its high toxicity, being implicated as the primary toxic component in pennyroyal oil, which can lead to severe hepatotoxicity upon ingestion .

The primary mechanism of action of menthofuran is believed to be its role in liver toxicity. After ingestion, it is metabolized to reactive intermediates that damage liver cells (hepatocytes) [, ]. This mechanism is still under investigation, but the furan ring structure is thought to play a crucial role in its toxicity [].

Menthofuran is a highly toxic compound. Ingestion of pennyroyal oil containing menthofuran can lead to severe liver damage, multiple organ failure, and even death [, ]. Due to its toxicity, pennyroyal oil containing menthofuran is not recommended for internal use [].

, including autoxidation, which can lead to the formation of reactive intermediates. This process is exothermic and can result in hazardous situations such as spontaneous combustion of materials contaminated with menthofuran . The compound has been shown to react readily in Diels-Alder reactions, particularly with maleimide, yielding adducts under controlled conditions . Additionally, it can be metabolically activated by cytochrome P450 enzymes to form hepatotoxic metabolites, including a γ-ketoenal and epoxides derived from oxidative cleavage of the furan ring .

Menthofuran exhibits significant biological activity, primarily related to its toxicity. It has been identified as a potent inhibitor of cytochrome P450 2A6 and can deplete glutathione levels in hepatocytes, rendering them susceptible to oxidative stress and damage . In studies involving rat liver slices, menthofuran was shown to produce several oxidative metabolites that contribute to its hepatotoxic effects . The compound's toxicity is a major concern, especially given its presence in herbal remedies.

Menthofuran can be synthesized through several methods:

  • Biosynthesis: It is produced from pulegone via the enzyme menthofuran synthase, which facilitates its natural occurrence in mint plants .
  • Chemical Synthesis: A notable synthetic route involves the reaction of 5-methylcyclohexane-1,3-dione with allenyldimethylsulfonium bromide. This two-step process employs a furannulation strategy that includes enolate addition followed by rearrangement .

Menthofuran has several applications:

  • Agricultural Use: It acts as a nematicide, helping control nematode populations in crops .
  • Flavoring Agent: Due to its minty aroma, it is sometimes used in food flavoring and perfumery.
  • Research: Menthofuran serves as a model compound for studying the metabolism and toxicology of furan-containing compounds .

Research on menthofuran's interactions highlights its metabolic pathways and toxicological profiles. Studies show that menthofuran can form various metabolites upon oxidation, some of which are implicated in its hepatotoxic effects. These metabolites include monohydroxylated products and glutathione conjugates that may contribute to cellular damage in liver tissues . The compound's interactions with cytochrome P450 enzymes underscore its potential for drug-drug interactions when present in herbal formulations.

Menthofuran shares structural similarities with several other compounds found in mint oils and related plants. Here are some comparable compounds:

CompoundStructure CharacteristicsUnique Features
PulegoneMonoterpene ketonePrecursor to menthofuran; also hepatotoxic
MentholCyclohexanol derivativeCommonly used as a flavoring agent; less toxic
MenthoneMonoterpenoid ketoneLess toxic than menthofuran; used in fragrances
CarvoneMonoterpenoid ketoneDistinct aroma; utilized in food flavoring
ThymolMonoterpenoid phenolAntimicrobial properties; used in medicinal applications

Menthofuran's unique toxicity profile sets it apart from these similar compounds. While many share structural features or biological activities related to flavoring or therapeutic uses, menthofuran's strong hepatotoxicity makes it particularly noteworthy within this group .

Physical Description

Bluish liquid, odour similar to that of menthol

XLogP3

3

Density

d154 0.97
0.960-0.970

GHS Hazard Statements

Aggregated GHS information provided by 1629 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1629 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1628 of 1629 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

494-90-6
17957-94-7

Wikipedia

(+/-)-menthofuran

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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